molecular formula C13H17BrFNO2 B1412353 Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate CAS No. 1704069-58-8

Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate

Cat. No. B1412353
M. Wt: 318.18 g/mol
InChI Key: NDABKPSDKUPYRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates like Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate often involves the reaction of 4-benzyloxybenzaldehyde with tert-butyl carbamate in the presence of benzenesulfinic acid sodium salt dihydrate and formic acid . The reaction is stirred for one week at room temperature .


Molecular Structure Analysis

The molecular formula of Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is C13H17BrFNO2 . Its InChI code is 1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3(H,15,16) .


Chemical Reactions Analysis

Carbamates, including Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate, are known for their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with target enzymes or receptors .


Physical And Chemical Properties Analysis

Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate has a molecular weight of 318.18 . It is a solid substance .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For example, it plays a crucial role in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017). This compound is synthesized through a series of steps including acylation, nucleophilic substitution, and reduction, with a total yield of about 81%.

Use in Organic Synthesis

In organic synthesis, compounds like tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate are utilized in various reactions. For instance, they are used in the preparation and Diels-Alder reaction of 2-Amido Substituted Furans, as well as in the synthesis of benzolactams, a type of heterocyclic compound (Padwa, Brodney, & Lynch, 2003); (Orito, Miyazawa, Kanbayashi, Tatsuzawa, Tokuda, & Suginome, 2000). These reactions are significant in the development of pharmaceuticals and other organic compounds.

Application in Radiosynthesis

This compound also finds application in the field of radiosynthesis. For example, it has been used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes (Castillo Meleán, Ermert, & Coenen, 2015). Such applications are crucial in medical imaging and diagnostics.

Role in Polymer Chemistry

In polymer chemistry, tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate derivatives are used as stabilizers and antioxidants. These compounds protect polymers against thermal degradation and oxidation, thus extending their useful life (Pan, Liu, & Lau, 1998).

Development of Novel Compounds

Research into the synthesis and properties of carbamate derivatives, including those similar to tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate, is ongoing. These studies aim to develop new materials with unique properties for various industrial applications (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Safety And Hazards

Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding getting it in eyes, on skin, or on clothing, and using personal protective equipment as required .

properties

IUPAC Name

tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16(4)8-9-7-10(14)5-6-11(9)15/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDABKPSDKUPYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromo-2-fluorobenzyl(methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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